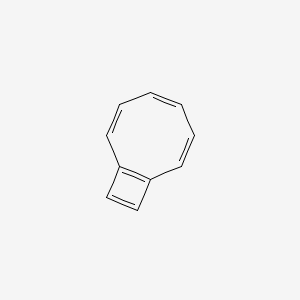![molecular formula C18H20NO4PS B14719985 Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate CAS No. 17640-54-9](/img/structure/B14719985.png)
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is a chemical compound that features a phenothiazine moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate typically involves the reaction of phenothiazine derivatives with diethyl phosphonate under specific conditions. One common method includes the use of magnesium and trimethylphosphane in tetrahydrofuran at room temperature . Another method involves the use of sodium hydride in 1,2-dimethoxyethane at temperatures ranging from 20°C to 70°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenothiazine derivatives.
Scientific Research Applications
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reactant in asymmetric Michael addition and cyclocondensation reactions.
Biology: Investigated for its potential anticancer and antioxidant activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate involves its interaction with biological targets such as enzymes and receptors. The phenothiazine moiety is known to intercalate with DNA, inhibit enzyme activity, and modulate receptor functions, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP)
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is unique due to its combination of a phosphonate group with a phenothiazine moiety, which imparts both reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
17640-54-9 |
|---|---|
Molecular Formula |
C18H20NO4PS |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H20NO4PS/c1-3-22-24(21,23-4-2)13-18(20)19-14-9-5-7-11-16(14)25-17-12-8-6-10-15(17)19/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
CIQLDTMDSQPXMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


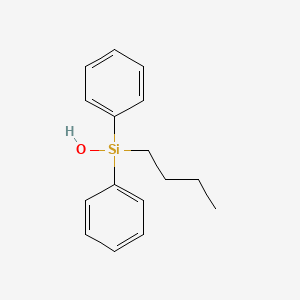
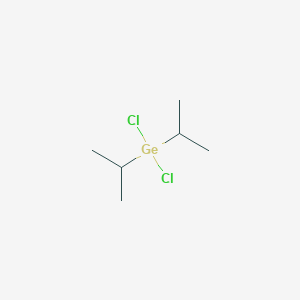
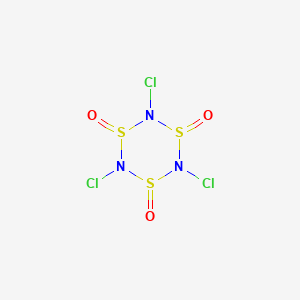

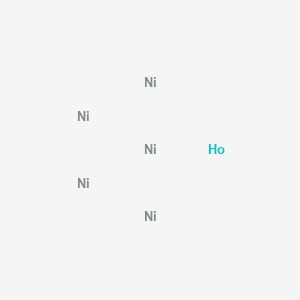

![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)


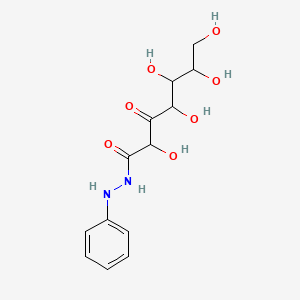
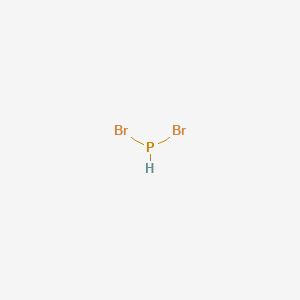
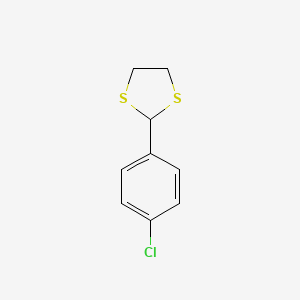
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
